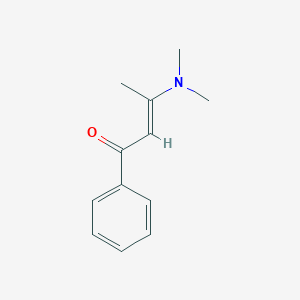

3-(Dimethylamino)-1-phenyl-2-buten-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other organic compounds. For instance, Dimethylaminopropylamine is produced commercially via the reaction between dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields Dimethylaminopropylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds like Dimethylaminopropylamine have been studied. For instance, Dimethylaminopropylamine is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .科学的研究の応用

Dyeing Polyester Fabrics

The compound is used in the synthesis of disperse dyes for dyeing polyester fabrics . The enaminone compounds are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The dyes are created by reacting enaminone derivatives with phenyldiazonium salt .

Antimicrobial Activities

The synthetic dyes derived from this compound have been tested for their antimicrobial activities against fungus, yeast, and Gram-positive and Gram-negative bacteria .

Self-Cleaning Quality

Zinc oxide nanoparticles are applied to polyester fabrics treated with these dyes to impart a self-cleaning quality .

UV Protection

The treatment of polyester fabrics with these dyes and zinc oxide nanoparticles enhances the UV protection of the fabrics .

Synthesis of Lanthanide Complexes

The compound is used in the synthesis of novel lanthanide complexes . These complexes are synthesized using 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′ bipyridine as ligands .

Fluorescence Properties

The lanthanide complexes synthesized from this compound exhibit fluorescence properties . The fluorescence spectra of these complexes have been studied, and the fluorescence lifetime values have been determined .

Thermodynamics

The thermodynamic properties of the lanthanide complexes synthesized from this compound have been studied . Measurements of the low-temperature heat capacity of the complexes were obtained within the temperature range of 1.9 to 300 K .

Structural Composition

The lanthanide complexes synthesized from this compound exhibit dimeric structures based on X-ray diffraction analysis .

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-phenylbut-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGGMKGUTCCVDV-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Ethylthio)-8-(mesitylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)

![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)

![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)